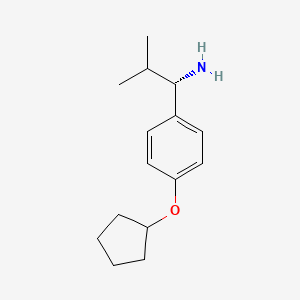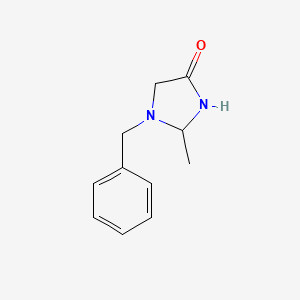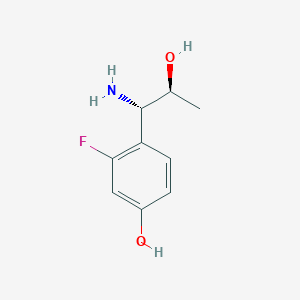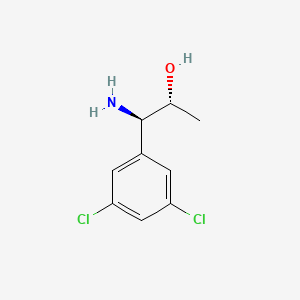
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoicacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is structurally related to the neurotransmitter glutamate and is known for its role in modulating synaptic transmission in the central nervous system. This compound is of significant interest in neuropharmacology due to its potential therapeutic applications in treating neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-hydroxy-5-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy amino acid.
Reduction: The β-hydroxy amino acid is then reduced to the corresponding amino alcohol.
Hydrochloride Formation: Finally, the amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 3-hydroxy-5-methylphenethylamine.
Substitution: Formation of 3-chloro-5-methylphenylpropanoic acid derivatives.
Scientific Research Applications
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride has several scientific research applications:
Neuropharmacology: It is used to study the modulation of synaptic transmission and neuroprotection in models of neurological disorders.
Medicinal Chemistry: The compound is investigated for its potential therapeutic effects in treating conditions such as Parkinson’s disease and epilepsy.
Biochemistry: It serves as a tool to understand the role of glutamate receptors in cellular signaling and plasticity.
Industrial Applications: The compound is used in the development of pharmaceuticals targeting the central nervous system.
Mechanism of Action
The compound exerts its effects by modulating the activity of glutamate receptors, specifically the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) subtype . It enhances synaptic transmission by potentiating the response of AMPA receptors to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This modulation plays a crucial role in synaptic plasticity, learning, and memory .
Comparison with Similar Compounds
Similar Compounds
α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA): A well-known agonist of AMPA receptors.
Kainic Acid: Another agonist of glutamate receptors, but with a different receptor subtype specificity.
N-Methyl-D-aspartic acid (NMDA): An agonist of NMDA receptors, another subtype of glutamate receptors.
Uniqueness
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride is unique due to its specific action on AMPA receptors and its potential neuroprotective and neurotrophic effects . Unlike other compounds, it offers a combination of synaptic potentiation and neuroprotection, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-7(4-8(12)3-6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
VONTVSKGTULKSK-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)


